(4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol
CAS No.: 828933-86-4
Cat. No.: VC15873012
Molecular Formula: C16H16O2
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828933-86-4 |
|---|---|
| Molecular Formula | C16H16O2 |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | (4R)-6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol |
| Standard InChI | InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3/t13-,16?/m1/s1 |
| Standard InChI Key | JGRSOLBFAHJDTL-JBZHPUCOSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1)OC(C[C@@H]2C3=CC=CC=C3)O |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic name, (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol, reflects its stereospecific configuration at the C4 position (R-configuration) and substituent arrangement. Key structural attributes include:
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Ring system: A dihydro-2H-1-benzopyran scaffold (a bicyclic structure combining benzene and partially saturated pyran).
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Substituents:
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A phenyl group at C4.
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A methyl group at C6.
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A hydroxyl group at C2.
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The stereochemistry at C4 is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol is often achieved through asymmetric hydrogenation and condensation reactions. A notable patent describes an optimized eight-step process starting from methyl cyanoacetate, emphasizing efficiency and scalability:
Paal-Knorr Condensation
A pivotal step involves the Paal-Knorr reaction to construct the pyrrole ring, utilizing methyl cyanoacetate and 4-fluorophenylacetaldehyde under acidic conditions. This step forms a tricarbonyl intermediate, which undergoes cyclization to yield the pyrrole core .
Ruthenium-Catalyzed Asymmetric Hydrogenation
Chiral induction is achieved using a ruthenium catalyst (e.g., dichloro(p-cymene)ruthenium(II) dimer) and a chiral diphosphine ligand (e.g., (R)-BINAP). This step ensures high enantiomeric excess (>98% ee) for the C4 stereocenter .
Hydrolysis and Cyclization
The final steps involve hydrolysis of ester groups followed by acid-catalyzed cyclization to form the benzopyran system. The process avoids low-temperature diastereoselective reductions, enhancing practicality for industrial-scale production .
Advantages Over Prior Art
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Reduced reaction time: The Paal-Knorr step is accelerated from 24 hours to 6 hours via optimized solvent systems (e.g., tetrahydrofuran with molecular sieves) .
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Cost efficiency: Eliminates the need for expensive chiral starting materials like ethyl (R)-cyano-3-hydroxybutyrate.
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Scalability: The use of stable catalysts and mild conditions (e.g., ambient temperature for hydrogenation) facilitates large-scale synthesis .
Analytical Characterization
Spectroscopic Data
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS m/z 241.1 [M+H]⁺, consistent with the molecular formula .
Applications and Future Directions
Industrial Relevance
The compound’s primary application lies in pharmaceutical manufacturing, where it serves as a precursor to atorvastatin. Its synthesis has been optimized for cost-effective production, with annual global demand estimated at >100 metric tons .
Emerging Research Areas
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Catalyst Development: Exploring non-precious metal catalysts (e.g., iron) for asymmetric hydrogenation to reduce costs further.
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Derivatization Studies: Modifying the benzopyran core to develop novel HMG-CoA reductase inhibitors with improved pharmacokinetics.
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